2-(Trifluoromethyl)benzoylformic acid
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Overview
Description
2-(Trifluoromethyl)benzoylformic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a formic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzoylformic acid typically involves the introduction of a trifluoromethyl group into a benzoylformic acid framework. One common method is the Friedel-Crafts acylation of benzene derivatives using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzoylformic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce trifluoromethylbenzyl alcohol.
Scientific Research Applications
2-(Trifluoromethyl)benzoylformic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules with trifluoromethyl groups.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)benzoylformic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzyl alcohol
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)benzoylformic acid is unique due to the presence of both a trifluoromethyl group and a formic acid moiety
Properties
IUPAC Name |
2-oxo-2-[2-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTPFGVZOCBBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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